Fmoc-Arg(Me2,symmetric)-OH.HCl
Overview
Description
Fmoc-Arg(Me2,symmetric)-OH.HCl is a chemical compound with the empirical formula C23H30Cl2N4O4 and a molecular weight of 497.41 . It is a solid substance with a functional group known as Fmoc . This compound is used in laboratory settings and for the synthesis of substances .
Synthesis Analysis
Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis . High-quality Fmoc building blocks, including Fmoc-Arg(Me2,symmetric)-OH.HCl, are available due to the economies of scale arising from the current multiton production of therapeutic peptides by Fmoc SPPS . A new derivative, Fmoc-Arg(MIS)-OH, with improved deprotection kinetics compared with Fmoc-Arg(Pbf)-OH has been introduced .Molecular Structure Analysis
The SMILES string for Fmoc-Arg(Me2,symmetric)-OH.HCl isCN/C(NCCCC@@H=O)NC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)=N/C.Cl.Cl
. The InChI key is PYWNJFPNGNEEJI-FJSYBICCSA-N
. Physical And Chemical Properties Analysis
Fmoc-Arg(Me2,symmetric)-OH.HCl is a solid substance . It is non-combustible, with a storage class code of 13 . The flash point is not applicable .Scientific Research Applications
Cell Culture Scaffolds
Multicomponent dipeptide hydrogels, involving components such as Fmoc-Arg, have been shown to effectively support the viability and growth of cells like NIH 3T3 fibroblasts. These hydrogels mimic the extracellular matrix by presenting Arg (arginine) and Asp (aspartic acid) functionalities, resembling the integrin-binding RGD peptide of fibronectin, thus facilitating cell attachment without the need for covalent linkages between the Arg and Asp functionalities (Liyanage et al., 2015).
Peptide Hydrogel Scaffolds for Tissue Engineering
Fmoc-modified peptides, including arginine-containing sequences, self-assemble into hydrogels that provide a three-dimensional, nanofibrous network. This network presents bioactive ligands at the fiber surface, facilitating cell attachment, proliferation, and multi-differentiation. These materials have demonstrated utility in tissue engineering, particularly in supporting the proliferation and differentiation of mesenchymal stem cells (MSCs) in vitro and in vivo, highlighting their potential in musculoskeletal tissue regeneration (Wang et al., 2017).
Peptide-based Hydrogels for Bone Regeneration
Hydrogels based on peptides such as Fmoc-FF (fluorenylmethoxycarbonyl diphenylalanine) and Fmoc-arginine have been designed for bone regeneration applications. These materials combine the structural rigidity of FmocFF with the bioactivity of arginine, creating scaffolds that not only support cell adhesion and viability but also exhibit high mechanical strength when decorated with hydroxyapatite (HAP). Such properties make these hydrogels suitable as biomimetic scaffolds for bone tissue engineering, offering a promising approach to enhance bone regeneration (Ghosh et al., 2017).
Safety And Hazards
Fmoc-Arg(Me2,symmetric)-OH.HCl is not classified as a hazardous substance or mixture . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, move the person into fresh air and give artificial respiration if not breathing . If swallowed, rinse the mouth with water .
properties
IUPAC Name |
(2S)-5-[(N,N'-dimethylcarbamimidoyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4.ClH/c1-24-22(25-2)26-13-7-12-20(21(28)29)27-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19;/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H,27,30)(H,28,29)(H2,24,25,26);1H/t20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICQYUMPVBAXNV-BDQAORGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=NC)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Arg(Me2,symmetric)-OH.HCl | |
CAS RN |
1330286-46-8 | |
Record name | L-Ornithine, N5-[bis(methylamino)methylene]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330286-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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